8-Nitroisoquinolin-1(2H)-one
Description
Significance of the Isoquinolin-1(2H)-one Scaffold in Heterocyclic Chemistry
The isoquinolin-1(2H)-one framework is a privileged structure in medicinal chemistry, primarily due to its presence in a multitude of biologically active natural products and synthetic compounds. acs.orgcymitquimica.com This scaffold is a key component of numerous alkaloids and has been shown to exhibit a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The structural rigidity and the presence of both hydrogen bond donor and acceptor sites in the isoquinolin-1(2H)-one core allow for specific interactions with biological targets such as enzymes and receptors. nih.gov
The versatility of the isoquinolin-1(2H)-one scaffold also lies in its amenability to chemical modification. The aromatic rings can be substituted at various positions, allowing for the fine-tuning of the molecule's electronic and steric properties. This adaptability makes it a valuable building block in the synthesis of more complex molecular architectures and in the development of new therapeutic agents. researchgate.net
Research Landscape of Nitroaryl Heterocycles in Contemporary Organic and Medicinal Chemistry
Nitroaryl heterocycles, which are heterocyclic compounds bearing one or more nitro groups on an aromatic ring, represent a significant area of research in both organic and medicinal chemistry. The strong electron-withdrawing nature of the nitro group can profoundly influence the chemical reactivity and biological activity of the parent heterocycle. researchgate.net In many instances, the introduction of a nitro group enhances the pharmacological potency of a molecule.
In medicinal chemistry, nitroaromatic compounds have been investigated for a wide range of therapeutic applications. The nitro group can be bioreduced in vivo to form reactive nitrogen species that can induce cellular damage, a mechanism that has been exploited in the development of antimicrobial and anticancer agents. Furthermore, the electronic effects of the nitro group can modulate the binding affinity of a molecule to its biological target. researchgate.net
Specific Academic and Research Relevance of 8-Nitroisoquinolin-1(2H)-one
While the isoquinolin-1(2H)-one scaffold and nitroaryl heterocycles are individually of great interest, specific research on the this compound isomer is limited in currently available scientific literature. Its relevance is therefore largely inferred from the properties of its parent structures. The presence of the nitro group at the 8-position is expected to influence the molecule's electronic distribution and, consequently, its reactivity and potential biological activity.
The primary academic and research relevance of this compound currently lies in its role as a chemical intermediate and a subject for further investigation. Researchers may utilize this compound as a starting material for the synthesis of other derivatives, such as 8-aminoisoquinolin-1(2H)-one, through the reduction of the nitro group. Such derivatives are often explored for their potential pharmacological activities. The study of this compound can also contribute to a more comprehensive understanding of the structure-activity relationships within the broader class of nitroisoquinolinones.
Below is a table summarizing the basic chemical data for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 216097-70-0 |
| Molecular Formula | C₉H₆N₂O₃ |
Structure
2D Structure
3D Structure
Properties
CAS No. |
216097-70-0 |
|---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
8-nitro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-8-6(4-5-10-9)2-1-3-7(8)11(13)14/h1-5H,(H,10,12) |
InChI Key |
DKSDBIADEHKAKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC=C2 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 8 Nitroisoquinolin 1 2h One
Electronic Structure and Reactivity Profile of the Nitroisoquinolinone System
The reactivity of 8-Nitroisoquinolin-1(2H)-one is fundamentally dictated by its electronic structure. The isoquinolin-1(2H)-one core is an aromatic lactam, and the introduction of a nitro group at the 8-position significantly influences the electron density distribution across the molecule. The nitro group is a potent electron-withdrawing group, and its presence deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic substitution. chemistrysteps.comlibretexts.org
Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter that helps to determine the molecule's stability and reactivity. researchgate.net For nitroaromatic compounds, the LUMO is typically lowered in energy, making the system more susceptible to attack by nucleophiles.
The presence of the lactam functionality in the isoquinolinone ring system also plays a crucial role. The carbonyl group is electron-withdrawing, further contributing to the electron-deficient nature of the aromatic ring. Conversely, the nitrogen atom can donate its lone pair of electrons into the ring, although this effect is modulated by its participation in the lactam amide bond. The interplay of these electronic effects results in a complex reactivity profile, where different positions on the ring exhibit varying degrees of electrophilicity and nucleophilicity.
Detailed Analysis of Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for nitro-activated aromatic compounds. chemistrysteps.commasterorganicchemistry.comlibretexts.org The electron-withdrawing nitro group stabilizes the negatively charged intermediate formed during the reaction, facilitating the substitution process. chemistrysteps.comlibretexts.orglibretexts.org
In the case of this compound, the regioselectivity of nucleophilic attack is a key consideration. The nitro group directs incoming nucleophiles to the ortho and para positions relative to itself. chemistrysteps.comresearchgate.net This is because the negative charge of the intermediate can be delocalized onto the nitro group from these positions, leading to a more stable intermediate. chemistrysteps.comlibretexts.org Therefore, in 8-nitroquinoline (B147351) derivatives, nucleophilic attack is generally favored at positions 5 and 7. researchgate.net Studies on related nitroquinoline systems have shown that amination reactions can occur regioselectively at the ortho or para positions to the nitro group. researchgate.net
The specific site of attack can also be influenced by the nature of the nucleophile and the reaction conditions. For instance, in vicarious nucleophilic substitution (VNS) reactions, the regioselectivity can be highly specific. researchgate.netresearchgate.net
The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.orgmdpi.com This complex is formed when the nucleophile attacks the electron-deficient aromatic ring. libretexts.orgwikipedia.org The stability of the Meisenheimer complex is a crucial factor in determining the feasibility of the SNAr reaction. The presence of the electron-withdrawing nitro group is essential for stabilizing this intermediate. chemistrysteps.comlibretexts.org
Recent research has also explored the possibility of concerted pathways for SNAr reactions, where the Meisenheimer complex may be a transition state rather than a distinct intermediate in some cases. nih.gov The characterization of these transient species often requires advanced spectroscopic techniques and computational modeling. wikipedia.orgnih.gov
In contrast, electrophilic aromatic substitution reactions proceed through a cationic intermediate, often referred to as a Wheland intermediate or an arenium ion. wikipedia.org However, due to the deactivating effect of the nitro group, the formation of such carbocations on the this compound ring system is generally disfavored under standard electrophilic substitution conditions.
Kinetic studies are instrumental in elucidating the mechanism of a reaction by identifying the rate-determining step. For SNAr reactions, the formation of the Meisenheimer complex is usually the slow, rate-determining step, as it involves the disruption of the aromatic system. masterorganicchemistry.com The subsequent elimination of the leaving group to restore aromaticity is typically a faster process.
The rate of SNAr reactions is influenced by several factors, including the nature of the solvent, the strength of the nucleophile, and the nature of the leaving group. Polar aprotic solvents are known to enhance the rate of these reactions. pdx.edu The order of reactivity for leaving groups in SNAr reactions is often F > Cl > Br > I, which is the opposite of what is observed in SN1 and SN2 reactions. masterorganicchemistry.com This is because the high electronegativity of fluorine helps to stabilize the transition state leading to the Meisenheimer complex.
Electrophilic Reaction Pathways and Substituent Effects
Due to the strong deactivating effect of the nitro group, electrophilic aromatic substitution on this compound is generally challenging. shahucollegelatur.org.in The nitro group, along with the carbonyl of the lactam, makes the aromatic ring electron-deficient and thus less susceptible to attack by electrophiles. libretexts.org
Radical Reaction Mechanisms in the Functionalization of Isoquinolin-1(2H)-ones
Radical reactions offer an alternative pathway for the functionalization of heterocyclic compounds. mdpi.com Alkoxyl radicals, for example, are reactive intermediates that can participate in hydrogen atom transfer (HAT) reactions. thieme-connect.de In recent years, photocatalysis has emerged as a powerful tool for generating radicals under mild conditions. beilstein-journals.org
For isoquinolin-1(2H)-one systems, radical reactions can lead to the introduction of various functional groups. The mechanism of these reactions often involves the generation of a radical species that can then add to the heterocyclic ring or abstract a hydrogen atom. The regioselectivity of such reactions would depend on the stability of the resulting radical intermediate. The functionalization of quinoxalin-2(1H)-ones, a related heterocyclic system, has been achieved through cascade radical addition reactions initiated by photocatalysis. sioc-journal.cn While specific studies on the radical functionalization of this compound are not extensively detailed in the provided search results, the general principles of radical chemistry suggest that this could be a viable strategy for its modification. mdpi.com
Derivatization Strategies and Structure Activity Relationship Sar Studies of 8 Nitroisoquinolin 1 2h One Analogues
Positional Functionalization of the Isoquinolin-1(2H)-one Scaffold
Functionalization of the isoquinolin-1(2H)-one core is a key strategy for generating chemical diversity. Chemists can selectively introduce substituents at various positions on the heterocyclic and carbocyclic rings, as well as on the lactam nitrogen, to modulate the molecule's properties.
The C-4 position of the isoquinolin-1(2H)-one ring is electronically activated, making it a target for specific functionalization. polyu.edu.hk Strategies often involve creating a nucleophilic intermediate that can then be "trapped" by an electrophile.
One approach involves a conjugate addition mechanism, where a nucleophile adds to the α,β-unsaturated system inherent in the pyridine (B92270) ring portion of the scaffold. This temporarily disrupts the aromaticity and generates a nucleophilic center that can react with an electrophile. polyu.edu.hk A subsequent rearomatization step yields the C-4 substituted product. nih.gov Palladium-catalyzed reactions have proven effective for this purpose. For instance, the synthesis of 4-methyl- and 4-benzyl-5-nitroisoquinolin-1-ones has been achieved through the palladium-catalyzed cyclization of N-(2-alkenyl)-2-iodo-3-nitrobenzamides. researchgate.net This process can proceed through different pathways, including a π-allyl-Pd route or a classical Heck-type mechanism, to install substituents at the C-4 position. researchgate.net Another advanced method involves the activation of a pyridine ring with a strong electrophile like triflic anhydride (B1165640), followed by a base-mediated nucleophilic addition, which allows for regioselective functionalization. d-nb.info
The nitro group at the C-8 position is a versatile functional handle that significantly influences the electronic character of the molecule and is pivotal for its biological activity. A primary and widely used transformation is its reduction to an amino group.
This conversion is typically accomplished through catalytic hydrogenation, often using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, or by using chemical reducing agents like tin(II) chloride. researchgate.net The resulting 8-aminoisoquinolin-1(2H)-one is a key intermediate for further derivatization. The amino group can be subjected to a variety of reactions, including Sandmeyer-like reactions to introduce a range of other substituents. researchgate.net In some contexts, the nitro group can also be replaced entirely via nucleophilic aromatic substitution reactions, where a strong nucleophile displaces the nitro group under specific conditions.
Modification at the lactam nitrogen (N-2 position) provides another avenue for creating analogues. The proton on the lactam nitrogen can be removed by a base to form an ambident amide anion. thieme-connect.de This nucleophilic anion typically reacts with electrophiles at the nitrogen atom, allowing for the introduction of a wide array of substituents. thieme-connect.de
This strategy has been used to synthesize compounds such as 2-allyl-4-methyl-5-nitroisoquinolin-1-one and 2-benzhydryl-4-benzyl-5-nitroisoquinolin-1-one. researchgate.net The introduction of different alkyl or aryl groups at the N-2 position can significantly alter the compound's steric and electronic properties, which in turn can influence its biological activity and pharmacokinetic profile.
Systematic Design and Synthesis of Compound Libraries for Research Exploration
To effectively explore the therapeutic potential and understand the SAR of the 8-nitroisoquinolin-1(2H)-one scaffold, researchers often engage in the systematic design and synthesis of compound libraries. nih.govmdpi.com This approach involves creating a series of related compounds where specific parts of the molecule are varied in a controlled manner.
For example, a study focused on developing antiparasitic agents synthesized a library of 31 derivatives based on an 8-nitroquinolin-2(1H)-one scaffold. nih.gov The design of this library was guided by computational chemistry to create a set of molecules with a broad range of redox potentials, a key parameter believed to influence activity. nih.gov Another project synthesized 24 derivatives to investigate antitrypanosomal activity. The general strategy for building such libraries combines the functionalization methods described previously:
Core Scaffold: this compound
Variation at N-2: Introduction of different alkyl, aryl, or functionalized side chains.
Variation at C-4: Introduction of small alkyl or aryl groups.
Modification of the Nitro Group: Reduction to an amine followed by acylation, alkylation, or other transformations.
The following table illustrates a hypothetical design for a focused compound library.
| Scaffold | R1 (at N-2) | R2 (at C-4) | R3 (at C-8) |
| Isoquinolin-1(2H)-one | H | H | -NO₂ |
| Isoquinolin-1(2H)-one | -CH₃ | H | -NO₂ |
| Isoquinolin-1(2H)-one | -CH₂Ph | H | -NO₂ |
| Isoquinolin-1(2H)-one | H | -CH₃ | -NO₂ |
| Isoquinolin-1(2H)-one | H | H | -NH₂ |
| Isoquinolin-1(2H)-one | H | H | -NHCOCH₃ |
This table represents a simplified, illustrative approach to library design.
This systematic synthesis provides a diverse set of molecules for biological screening, enabling a comprehensive exploration of the SAR. mdpi.com
Correlation of Structural Modifications with Observed Biological Activities (in vitro, mechanistic focus)
The data generated from screening compound libraries allows for the correlation of specific structural features with biological activity, providing crucial insights into the mechanism of action. nih.gov
A significant finding in the study of 8-nitroquinolin-2(1H)-one analogues as antikinetoplastid agents revealed that their activity against Leishmania infantum is highly dependent on the molecule's redox potential. nih.gov Structure-activity relationships indicated that only substrates with a redox potential above -0.6 V displayed significant antileishmanial activity. nih.gov However, this direct correlation was not observed for activity against Trypanosoma brucei brucei, suggesting different mechanistic requirements for the two parasites. nih.gov One derivative, compound 22 from the study, emerged as a promising hit with both antileishmanial and antitrypanosomal activity and low cytotoxicity on human cells. nih.gov Further investigation showed that this compound is selectively bioactivated by type 1 nitroreductases (NTR1) in the parasites. nih.gov
Another study focusing on antitrypanosomal activity identified 3-(4-carboxyphenyl)-8-nitroquinolin-2(1H)-one as a potent derivative with an IC₅₀ value of 1.5 µM and a high selectivity index of 80. This highlights how specific substitutions can dramatically enhance potency and selectivity.
| Compound Series | Key Structural Feature | Observed In Vitro Activity | Mechanistic Insight | Source |
| 8-Nitroquinolin-2(1H)-ones | Redox Potential > -0.6 V | Active against L. infantum | Dependent on bioreduction by parasitic enzymes. | nih.gov |
| 8-Nitroquinolin-2(1H)-ones | Varied | Active against T. b. brucei | No clear correlation with redox potential found. | nih.gov |
| 8-Nitroquinolin-2(1H)-one | 3-(4-carboxyphenyl) substituent | Potent against T. b. brucei (IC₅₀ = 1.5 µM) | High selectivity (SI = 80) compared to standard treatments. |
The biological activity of a drug molecule is governed by its ability to recognize and interact with a specific biological target, such as an enzyme or receptor. This recognition is dictated by the molecule's physicochemical properties, primarily its electronic and steric parameters. spu.edu.syscienceforecastoa.com
Electronic Effects: The electronic nature of substituents dramatically influences activity. The 8-nitro group is strongly electron-withdrawing, a feature critical for the bioreduction that activates these compounds as antiparasitic agents. nih.gov Research has shown that an intramolecular hydrogen bond between the C-8 nitro group and the lactam function at N-2 is responsible for a significant positive shift in the redox potential (+0.3 V compared to 8-nitroquinoline), making the compound a better substrate for parasitic nitroreductases. nih.gov This intramolecular interaction, confirmed by X-ray diffraction, is a clear example of how a specific conformation (a steric factor) directly modulates a key electronic property. nih.gov Similarly, adding other electron-withdrawing groups, such as halogens, can enhance the electrophilicity of the scaffold, potentially improving its binding affinity to biological targets. nih.gov
Conformational Flexibility and Rigidity Studies
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Studies on analogues of this compound have explored the impact of conformational flexibility and rigidity on their inhibitory activity.
A key strategy to enhance the efficacy and pharmacokinetic properties of isoquinolinone-based inhibitors has been the introduction of conformational constraints. For example, researchers have focused on constraining flexible linkers within the molecular structure. In one study, a series of isoquinolinone analogues with a linear propylene (B89431) linker, which suffered from poor pharmacokinetic properties, were modified. nih.govresearchgate.net By constraining this linker into a more rigid cyclopentene (B43876) ring, the resulting compounds exhibited improved pharmacokinetic parameters while preserving their potency as PARP1 inhibitors. nih.govresearchgate.net This highlights the therapeutic advantage of reducing the conformational flexibility of certain parts of the molecule.
Similarly, the design of novel tricyclic PARP-1 inhibitors has incorporated conformationally locked benzamide (B126) cores. acs.org These rigid structures, such as 3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-6-ones and 3,4-dihydropyrrolo[4,3,2-de]isoquinolin-5-(1H)-ones, are designed to specifically interact with the PARP-1 protein, demonstrating the utility of rigid scaffolds in inhibitor design. acs.org
Computational methods like molecular dynamics (MD) simulations and principal component analysis (PCA) have been employed to study the conformational dynamics of the target protein upon binding of an inhibitor. tandfonline.com These studies reveal that ligand binding can hinder the protein's dynamics compared to its unbound state. tandfonline.com Such computational insights are valuable for understanding the structural basis of inhibition and for designing new inhibitors with optimized conformational properties.
The table below summarizes the impact of conformational modifications on the properties of isoquinolinone analogues, based on published research findings.
| Compound Series | Modification Strategy | Observed Effect | Reference |
| Isoquinolinone Analogues | Constraining a linear propylene linker into a cyclopentene ring | Improved pharmacokinetic parameters while maintaining PARP1 potency. | nih.gov, researchgate.net |
| Tricyclic PARP-1 Inhibitors | Incorporation of a conformationally locked benzamide core | Specific interaction with the PARP-1 protein. | acs.org |
These studies underscore the importance of managing conformational flexibility in the design of this compound analogues and related compounds to achieve desired therapeutic profiles.
Theoretical and Computational Chemistry Studies on 8 Nitroisoquinolin 1 2h One
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties
Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. escholarship.org These calculations solve the electronic Schrödinger equation to determine molecular structure, energy, and electronic distribution. For 8-Nitroisoquinolin-1(2H)-one, such studies would provide foundational knowledge of its chemical nature. However, specific QM calculations for this compound have not been reported.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chimia.ch The energy and localization of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or electron acceptor (electrophile).
A detailed FMO analysis for this compound would involve:
HOMO-LUMO Energy Gap: Calculation of the energy difference (ΔE) between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net
Orbital Localization: Mapping the HOMO and LUMO across the molecular structure to predict sites susceptible to electrophilic and nucleophilic attack. For instance, the electron-withdrawing nitro group would be expected to significantly lower the LUMO energy and localize it on the nitro-substituted ring, predisposing it to nucleophilic attack.
While studies on related quinoline (B57606) derivatives show that HOMO and LUMO are often delocalized over the entire molecule, the specific distribution for this compound remains uncalculated. researchgate.net Without specific calculations, a precise reactivity profile cannot be established.
Charge Distribution and Electrostatic Potential Surfaces
Analysis of charge distribution and the molecular electrostatic potential (MEP) surface is crucial for understanding intermolecular interactions. rsc.org The MEP map illustrates the charge landscape of a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. uni-muenchen.descholarpublishing.org
For this compound, an MEP analysis would predict:
Sites for Hydrogen Bonding: The oxygen atoms of the nitro and carbonyl groups, and the nitrogen of the lactam, would likely be regions of negative potential, capable of acting as hydrogen bond acceptors. The N-H proton would be a primary site of positive potential, acting as a hydrogen bond donor.
Reactivity towards Charged Species: The map would guide the prediction of interactions with electrophiles and nucleophiles.
A study on the related 8-nitroquinoline (B147351) showed the most negative electrostatic potential located around the nitro group's oxygen atoms, indicating these as primary sites for electrophilic attack. researchgate.net A similar pattern would be anticipated for this compound, but specific potential values and charge distributions are not available.
Density Functional Theory (DFT) Investigations of Reaction Pathways and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions, providing insights into their feasibility and kinetics. figshare.comnih.gov DFT calculations are instrumental in mapping out the potential energy surface of a reaction.
Transition State Characterization and Activation Energy Determination
To understand a chemical reaction, one must characterize its transition state—the highest energy point on the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate.
A DFT study on a potential reaction of this compound, such as the reduction of its nitro group, would involve:
Locating the geometry of the transition state structure.
Calculating the activation energy, providing a quantitative measure of the reaction's kinetic barrier.
Mapping the full reaction energy profile, including any intermediates.
While DFT has been used to explore reaction pathways for various heterocyclic compounds, no such studies have been published for this compound.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, UV-Vis absorption)
DFT is routinely used to predict spectroscopic data, which serves as a powerful tool for structure verification and analysis. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, can predict ¹H and ¹³C NMR chemical shifts with high accuracy when compared to experimental values. chemscene.combldpharm.com For this compound, these predictions would help assign peaks in an experimental spectrum, especially for the complex aromatic region.
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. This analysis identifies the specific molecular orbital transitions (e.g., π→π* or n→π*) responsible for the observed absorption bands.
DFT and TD-DFT calculations on 8-chloroquinoline (B1195068) and 8-nitroquinoline have successfully correlated computed spectra with experimental data. researchgate.net A similar investigation on this compound would be valuable but has not been performed.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions (non-clinical mechanistic)
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. This is followed by molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time.
For this compound, these simulations could explore its potential as an inhibitor for a specific enzyme target. The process would include:
Docking: Placing the molecule into the active site of a target protein to predict its binding mode and calculate a docking score, which estimates binding affinity.
Molecular Dynamics: Simulating the movement of the docked complex in a biological environment (e.g., water) to confirm the stability of the binding pose and analyze key interactions like hydrogen bonds and hydrophobic contacts.
Although such computational studies are common in medicinal chemistry for discovering inhibitors, no molecular docking or dynamics simulations have been published specifically for this compound.
In Silico Screening and Virtual Library Design for Hypothesis Generation
The advancement of computational chemistry has revolutionized the early stages of drug discovery, enabling the rapid and cost-effective exploration of vast chemical spaces. nih.govresearchgate.net In silico screening and the design of virtual libraries are central to this paradigm shift, allowing researchers to generate and test hypotheses about the potential biological activity of molecules like this compound before committing to expensive and time-consuming laboratory synthesis. nih.govacs.org These computational methods are primarily used to identify potential "hits" from large databases, optimize lead compounds, and understand the molecular basis of a drug's action. nih.gov
The process of in silico drug design can be broadly categorized into structure-based and ligand-based approaches. researchgate.net Structure-based drug design (SBDD) relies on the known three-dimensional structure of a biological target, such as an enzyme or receptor. nih.gov Techniques like molecular docking are used to predict how a ligand might bind to the target's active site, estimating the binding affinity and analyzing key interactions like hydrogen bonds and hydrophobic contacts. mdpi.com Ligand-based methods are employed when the target's structure is unknown and use a set of known active molecules to build a model, or pharmacophore, that defines the essential features required for biological activity. researchgate.net
For the this compound scaffold, computational studies can be instrumental in exploring its potential as a core structure for developing novel inhibitors for various therapeutic targets. The isoquinolin-1(2H)-one core is a known pharmacophore found in inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP). researchgate.net The introduction of a nitro group, as in this compound, significantly influences the molecule's electronic properties and potential interactions with biological targets.
Virtual Screening using the this compound Scaffold
Virtual screening is a computational technique that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. biosolveit.de Starting with the this compound core, a virtual library can be constructed by computationally adding a variety of chemical substituents at different positions on the isoquinoline (B145761) ring system. This process, often referred to as scaffold-based virtual screening, allows for the systematic exploration of the structure-activity relationship (SAR). uniroma1.it
The general workflow for such a screening campaign would involve:
Target Selection and Preparation: A biological target, for instance, a specific PARP isozyme or a protein kinase, is chosen based on its relevance to a disease. Its 3D structure is obtained from databases like the Protein Data Bank (PDB). plos.org
Library Enumeration: A virtual library is generated by decorating the this compound scaffold with diverse functional groups. These libraries can range from thousands to billions of virtual compounds. biorxiv.orgnih.gov
Molecular Docking: The entire virtual library is then docked into the active site of the target protein. mdpi.com Docking algorithms predict the binding pose and score each compound based on its predicted binding affinity. For example, a common criterion for a strong interaction is a binding affinity score of ≤-7.0 kcal/mol.
Hit Selection and Filtering: Compounds with the best docking scores and favorable interaction profiles (e.g., forming key hydrogen bonds with active site residues) are selected as "virtual hits." acs.org These hits can be further filtered based on predicted physicochemical properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) to increase the likelihood of identifying viable drug candidates. plos.org
Molecular docking studies on related nitroquinoline derivatives have demonstrated the utility of this approach. For instance, novel 8-nitro quinoline-thiosemicarbazone analogues were evaluated for their binding affinity with estrogen receptor alpha through molecular docking to support their potential as breast cancer therapeutics. nih.gov Similarly, in the development of inhibitors for Tankyrase (TNKS), another member of the PARP superfamily, molecular docking was used to show how isoquinolin-1(2H)-one derivatives could bind to the enzyme's active site. ingentaconnect.com
Virtual Library Design and Hypothesis Generation
The design of a virtual library around the this compound scaffold is a critical step for hypothesis generation. The goal is to create a diverse set of molecules that explore key chemical properties and spatial arrangements. This allows researchers to hypothesize which substitutions are likely to enhance binding affinity and selectivity for a given target. ingentaconnect.comnih.gov
For example, a virtual library could be designed to test the following hypotheses:
Substitution Effects: How do different substituents at other positions on the isoquinoline ring affect binding? A library could include a range of chemical groups (e.g., alkyl, aryl, halogen, amino groups) at positions such as C-3, C-4, C-5, or on the lactam nitrogen.
Target Selectivity: Can modifications to the scaffold lead to selectivity for one enzyme isoform over another (e.g., PARP-1 vs. PARP-2)? By docking the library against multiple related targets, compounds with predicted selectivity can be identified. researchgate.net
The table below illustrates a hypothetical set of results from a virtual screening of a small, focused library of this compound derivatives against a protein kinase target.
| Compound ID | Substitution | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Residues) |
| 8-NIQ-001 | None (Parent Scaffold) | -6.8 | Asp145 |
| 8-NIQ-002 | 4-methyl | -7.2 | Asp145, Gly88 |
| 8-NIQ-003 | 4-chloro | -7.9 | Asp145, Leu83 |
| 8-NIQ-004 | 5-amino | -8.5 | Asp145, Glu120, Ser144 |
| 8-NIQ-005 | 5-fluoro | -7.5 | Asp145 |
This table is a hypothetical representation for illustrative purposes.
From these hypothetical results, one could generate the hypothesis that adding a hydrogen bond donor, like an amino group at the C-5 position, significantly improves binding affinity by forming additional interactions with residues like Glu120 and Ser144.
Computed Properties for In Silico Studies
Computational tools can also predict key physicochemical properties that are important for drug development. The table below shows a comparison of computed properties for this compound and a related compound, which are crucial for building computational models and filtering virtual libraries.
| Property | This compound (Predicted) | 5-Bromo-8-nitroisoquinolin-1(2H)-one |
| Molecular Formula | C₉H₆N₂O₃ | C₉H₅BrN₂O₃ nih.gov |
| Molecular Weight | 190.16 g/mol | 269.05 g/mol nih.gov |
| XLogP3 | 1.3 | 1.9 nih.gov |
| Hydrogen Bond Donors | 1 | 1 nih.gov |
| Hydrogen Bond Acceptors | 3 | 3 nih.gov |
| Topological Polar Surface Area (TPSA) | 74.9 Ų | 74.9 Ų nih.gov |
Properties for this compound are predicted based on its structure, while data for the bromo-derivative are from PubChem. nih.gov
Advanced Analytical Characterization Techniques for 8 Nitroisoquinolin 1 2h One and Its Derivatives
High-Resolution Spectroscopic Methodologies for Structural Elucidation
High-resolution spectroscopic methods are indispensable for determining the molecular structure of 8-Nitroisoquinolin-1(2H)-one. These techniques provide detailed information on the connectivity of atoms, the nature of functional groups, and the electronic properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic framework.
The ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons and the N-H proton of the lactam. The aromatic region will display a set of coupled multiplets. The proton ortho to the electron-withdrawing nitro group (H-7) is expected to be significantly deshielded, appearing at a high chemical shift (downfield), likely in the δ 8.5–9.0 ppm range. The other aromatic protons would appear at relatively lower chemical shifts. The lactam N-H proton typically appears as a broad singlet, its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C-1) of the lactam is expected to resonate significantly downfield, typically in the δ 160–165 ppm region. The carbon atom bearing the nitro group (C-8) would also be deshielded (δ 140–145 ppm), while the other aromatic carbons would appear in the δ 115-140 ppm range.
2D NMR techniques are crucial for unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, linking the ¹H signals to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments, for instance, by observing correlations from aromatic protons to the lactam carbonyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds and general substituent effects.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C-1 | - | ~162 |
| N-2 (N-H) | ~11.0 (broad s) | - |
| C-3 | ~7.2 (d) | ~128 |
| C-4 | ~6.8 (d) | ~108 |
| C-4a | - | ~138 |
| C-5 | ~7.8 (d) | ~125 |
| C-6 | ~7.6 (t) | ~130 |
| C-7 | ~8.6 (d) | ~122 |
| C-8 | - | ~143 |
| C-8a | - | ~129 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula of this compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. The exact mass measurement distinguishes the target compound from other molecules with the same nominal mass.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecular ion into smaller, characteristic fragment ions. The fragmentation pattern of this compound is expected to be influenced by its key structural features: the stable isoquinolinone core and the nitro group. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The lactam ring can undergo cleavage with the loss of carbon monoxide (CO, 28 Da).
Table 2: Expected HRMS Fragments for this compound (C₉H₆N₂O₃) Molecular Weight: 190.0378 g/mol
| Fragment Ion | Proposed Neutral Loss | Predicted m/z |
| [M+H]⁺ | - | 191.0451 |
| [M-NO₂]⁺ | NO₂ | 145.0447 |
| [M-CO]⁺ | CO | 163.0502 |
| [M-NO₂-CO]⁺ | NO₂, CO | 117.0549 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. rsc.org These two techniques are complementary.
Infrared (IR) spectroscopy is particularly sensitive to polar bonds. For this compound, strong characteristic absorptions are expected for:
N-H stretch of the lactam amide, appearing as a broad band around 3200-3000 cm⁻¹.
C=O stretch (amide I band) of the lactam, which is a very strong and sharp absorption around 1680-1650 cm⁻¹.
N-O asymmetric and symmetric stretches of the nitro group, which appear as two strong bands around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.
C-H stretches of the aromatic ring, typically observed above 3000 cm⁻¹.
C=C stretches within the aromatic system, appearing in the 1600-1450 cm⁻¹ region.
Raman spectroscopy is more sensitive to non-polar, symmetric bonds and provides complementary information. nih.gov The aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, often give a strong Raman signal. The symmetric stretch of the nitro group is also typically Raman active. The C=O stretch will be visible but may be weaker than in the IR spectrum. The complementarity of IR and Raman helps to confirm the presence of all key functional groups. chromforum.org
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity |
| Lactam N-H | Stretch | 3200 - 3000 | IR |
| Aromatic C-H | Stretch | 3100 - 3000 | IR, Raman |
| Lactam C=O | Stretch (Amide I) | 1680 - 1650 | IR (strong) |
| Aromatic C=C | Stretch | 1600 - 1450 | IR, Raman |
| Nitro N-O | Asymmetric Stretch | 1550 - 1500 | IR (strong) |
| Nitro N-O | Symmetric Stretch | 1360 - 1320 | IR, Raman |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule's chromophore. The extended conjugated system of the isoquinolinone core, combined with the nitro group, constitutes a strong chromophore that absorbs UV radiation.
The spectrum is expected to show intense absorptions corresponding to π → π* transitions associated with the aromatic system. researchgate.net The presence of the carbonyl group and the nitro group introduces n → π* transitions, which are typically weaker and may be observed as shoulders on the more intense π → π* bands. The addition of the nitro group, an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted isoquinolinone parent molecule. The exact position of the absorption maxima (λ_max) can be sensitive to the solvent used. nih.gov
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Approximate λ_max (nm) |
| π → π | 250 - 280 |
| π → π | 320 - 360 |
| n → π* | > 380 (often low intensity) |
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound, separating it from starting materials, byproducts, and potential isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. Given the polarity of the molecule, reversed-phase HPLC is the most suitable technique. researchgate.net
A typical setup would involve a stationary phase consisting of a C18 (octadecylsilyl) bonded silica column. The mobile phase would likely be a gradient mixture of an aqueous component (water, often with a modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. mtc-usa.comepa.gov Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 254 nm, which is a standard wavelength for detecting aromatic compounds. researchgate.net
This method can effectively separate the target compound from less polar and more polar impurities. Furthermore, HPLC is critical for separating positional isomers (e.g., 5-nitro-, 6-nitro-, or 7-nitroisoquinolin-1(2H)-one), which may form during synthesis and have very similar spectroscopic properties but different retention times under optimized chromatographic conditions. researchgate.net
Table 5: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., Start at 10% B, ramp to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detector | UV Absorbance at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique used for separating and identifying volatile and semi-volatile organic compounds. For this compound, GC-MS provides critical information regarding its purity, molecular weight, and structural fragmentation pattern.
In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The components are then separated based on their boiling points and interactions with the stationary phase of the capillary column. Nitroaromatic compounds can sometimes exhibit poor chromatographic behavior; therefore, derivatization may be employed to increase volatility and reduce peak tailing, although direct analysis is often feasible. researchgate.net
Following separation in the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. wikipedia.org The resulting mass spectrum is a plot of ion abundance versus mass-to-charge (m/z) ratio. The molecular ion peak (M+) confirms the molecular weight of this compound (C9H6N2O3, M.W. = 190.16 g/mol ). The fragmentation pattern provides a "fingerprint" that helps in structural elucidation. wikipedia.orglibretexts.org Key fragmentation pathways for isoquinoline (B145761) alkaloids and related structures often involve characteristic losses of small neutral molecules or radicals. researchgate.netnih.gov For this compound, expected fragmentations would include the loss of the nitro group (-NO2, 46 Da), carbon monoxide (-CO, 28 Da) from the lactam ring, and other cleavages of the heterocyclic ring system.
The interpretation of this data, often aided by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) database, allows for the unambiguous identification of the compound. researchgate.net
| m/z | Proposed Fragment Ion | Structural Formula | Notes on Fragmentation |
|---|---|---|---|
| 190 | Molecular Ion [M]+• | [C9H6N2O3]+• | Represents the intact molecule. |
| 160 | [M - NO]+• | [C9H6NO2]+• | Loss of nitric oxide radical. |
| 144 | [M - NO2]+ | [C9H6NO]+ | Characteristic loss of the nitro group. |
| 116 | [M - NO2 - CO]+ | [C8H6N]+ | Subsequent loss of carbon monoxide from the lactam ring. |
| 89 | [C7H5]+ | [C7H5]+ | Further fragmentation of the aromatic system. |
X-Ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural understanding of this compound.
The process begins with the growth of a high-quality single crystal of the compound. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. nih.gov The pattern of spots is directly related to the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be calculated. nih.govanl.gov An atomic model is then fitted to this map, and the structure is refined to yield highly accurate atomic coordinates.
This technique would confirm the planarity of the isoquinolinone ring system, the precise geometry of the nitro group substituent, and the tautomeric form of the lactam ring in the solid state. iucr.org Furthermore, analysis of the crystal packing reveals information about non-covalent interactions such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture. eurjchem.com While specific crystallographic data for this compound is not publicly available, the table below presents typical parameters obtained from the X-ray analysis of a related isoquinoline derivative, 1-chloro-3-hydroxyisoquinoline, illustrating the type of data generated. iucr.org
| Parameter | Example Value (for 1-chloro-3-hydroxyisoquinoline iucr.org) |
|---|---|
| Chemical Formula | C9H6ClNO |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.962 (1) |
| b (Å) | 5.685 (1) |
| c (Å) | 14.671 (2) |
| β (°) | 106.360 (9) |
| Volume (ų) | 797.8 |
| Z (Molecules per unit cell) | 4 |
Electrochemical Characterization for Redox Potential Assessment
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. biologic.net For this compound, these techniques provide valuable insights into its electron-accepting capabilities, primarily due to the presence of the electron-withdrawing nitro group. The redox potential is a key parameter that influences the electronic behavior and potential reactivity of the compound.
In a cyclic voltammetry experiment, the potential applied to a working electrode is swept linearly in the forward and reverse directions, and the resulting current is measured. um.es When the potential reaches a value at which the analyte can be reduced or oxidized, a peak in the current is observed. biologic.net Nitroaromatic compounds are well-known to be electrochemically active, typically undergoing reduction in a series of one-electron transfer steps. dtic.milacs.org The first reduction step often corresponds to the formation of a radical anion.
The cyclic voltammogram of this compound would be expected to show a distinct reduction peak corresponding to the nitro group. The potential at which this peak occurs (the reduction potential) is a measure of the ease with which the molecule accepts an electron. dtic.mil The reversibility of the redox process can also be assessed from the shape of the CV curve and the presence of a corresponding oxidation peak on the reverse scan. researchgate.net These studies can be performed in various solvents and at different pH values to understand the influence of the environment on the redox behavior. researchgate.netchemrxiv.org
| Parameter | Description | Typical Expected Value Range |
|---|---|---|
| Epc (V) vs. Ag/AgCl | Cathodic Peak Potential (Reduction) | -0.8 to -1.2 V |
| Epa (V) vs. Ag/AgCl | Anodic Peak Potential (Oxidation) | Dependent on reversibility; may not be observed. |
| ΔEp (mV) | Peak Separation (Epa - Epc) | > 60 mV for quasi-reversible or irreversible processes. |
| ipc/ipa | Ratio of Cathodic to Anodic Peak Current | Approaches 1 for a reversible process. |
Investigations into the Biological Activities and Molecular Interactions of 8 Nitroisoquinolin 1 2h One in Vitro and Mechanistic Focus
Antimicrobial Activity Studies and Associated Mechanisms
While direct and extensive research on the antimicrobial properties of 8-nitroisoquinolin-1(2H)-one is not widely documented, studies on closely related nitroisoquinolinone and nitroquinoline compounds provide significant insights into its potential efficacy against bacteria and fungi. The presence of the nitro group is a key structural feature that often imparts antimicrobial capabilities.
Evaluation of Antibacterial Efficacy and Proposed Modes of Action
Investigations into compounds structurally similar to this compound, such as 4-nitroisoquinolin-1(2H)-one, have demonstrated notable antibacterial action. Research indicates that these molecules can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, 4-nitroisoquinolin-1(2H)-one has been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that suggest potential as a novel antimicrobial agent. The proposed mechanism of action for these compounds often involves interference with essential cellular processes. The nitro group is believed to be a critical component of their biological activity, potentially undergoing bioreduction to create reactive intermediates that can disrupt cellular functions. This may include the generation of reactive oxygen species (ROS) or interference with DNA synthesis.
The broader class of quinoline (B57606) derivatives, such as 8-hydroxyquinoline (B1678124) (8HQ), has also been a subject of antibacterial research. Studies on immobilized 8HQ have shown that it retains antibacterial efficacy, suggesting a mechanism that involves direct interaction with the bacterial cell surface. nih.gov
Interactive Data Table: Antibacterial Activity of a Related Nitroisoquinolinone
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Nitroisoquinolin-1(2H)-one | Staphylococcus aureus | 32 | |
| 4-Nitroisoquinolin-1(2H)-one | Escherichia coli | 64 |
Assessment of Antifungal Properties
The antifungal potential of nitro-substituted quinoline derivatives has been explored, with compounds like nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) showing excellent in vitro activity against various fungal pathogens. nih.govnih.gov For example, nitroxoline has demonstrated potent activity against multiple Candida species, including the often-resistant Candida auris. nih.govnih.gov Studies have reported MICs for nitroxoline against C. auris ranging from 0.125 to 1 mg/L. nih.gov
Furthermore, research on clioquinol, another 8-hydroxyquinoline derivative, has revealed significant antifungal activity against a range of fungi, including Aspergillus and Fusarium species, with MICs in the low microgram per milliliter range. nih.gov These findings suggest that the quinoline scaffold, particularly when substituted with a nitro group, is a promising pharmacophore for the development of antifungal agents. While direct data for this compound is not available, the activity of these related compounds indicates a potential for antifungal properties that warrants further investigation.
Antiparasitic Activity and Elucidation of Biochemical Targets
A significant area of investigation for nitroaromatic compounds, including those with a quinolinone or isoquinolinone core, is their activity against protozoan parasites. The nitro group is often central to their mechanism of action, serving as a substrate for parasite-specific enzymes.
In Vitro Activity against Protozoan Parasites (e.g., Leishmania, Trypanosoma)
Derivatives of 8-nitroquinolin-2(1H)-one, an isomer of the subject compound, have shown considerable in vitro activity against kinetoplastid parasites, the causative agents of leishmaniasis (Leishmania species) and African trypanosomiasis (Trypanosoma brucei). science.govnih.gov A series of these derivatives were synthesized and evaluated against Leishmania infantum and Trypanosoma brucei brucei. nih.gov One particular derivative, 3-(4-carboxyphenyl)-8-nitroquinolin-2(1H)-one, displayed a half-maximal inhibitory concentration (IC50) of 1.5 µM against T. b. brucei with low cytotoxicity to human cells, resulting in a high selectivity index.
Structure-activity relationship (SAR) studies on these derivatives have indicated that the antileishmanial activity is dependent on an intramolecular hydrogen bond between the lactam function and the nitro group. nih.gov This structural feature significantly impacts the compound's redox potential, a key factor in its bioactivation. nih.gov Indenoisoquinolines, another class of isoquinoline (B145761) derivatives, have also demonstrated trypanocidal activity at submicromolar concentrations in vitro, acting as topoisomerase poisons. nih.gov
Interactive Data Table: Antiparasitic Activity of an 8-Nitroquinolin-2(1H)-one Derivative
| Compound | Parasite | IC50 (µM) | Cytotoxicity (CC50 µM, HepG2 cells) | Selectivity Index (SI) | Reference |
| 3-(4-carboxyphenyl)-8-nitroquinolin-2(1H)-one | Trypanosoma brucei brucei | 1.5 | 120 | 80 |
Bioactivation Pathways Involving Nitroreductases (NTRs)
The antiparasitic action of many nitroaromatic compounds is contingent upon their bioactivation by parasitic nitroreductases (NTRs). science.govnih.gov These enzymes, which are present in parasites like Leishmania and Trypanosoma, are capable of reducing the nitro group of the drug to form cytotoxic nitroso and hydroxylamine (B1172632) metabolites. This process is a classic example of bioreductive activation.
Studies on 8-nitroquinolin-2(1H)-one derivatives have shown that these compounds are selectively bioactivated by type 1 nitroreductases (NTR1) found in L. donovani and T. b. brucei. nih.gov The reduction potential of the molecule is a critical determinant of its activity, particularly against L. infantum, where compounds with a redox potential above -0.6 V were found to be active. nih.gov This reliance on parasite-specific enzymes for activation provides a basis for the selective toxicity of these compounds towards the parasites over their mammalian hosts. The reduction of the nitro group is also implicated in the mutagenic activity observed in some nitroisoquinoline derivatives, as demonstrated in Salmonella mutagenicity tests where strains overproducing nitroreductase showed increased sensitivity. researchgate.net
Enzyme Inhibition Studies (excluding clinical implications)
Beyond their antimicrobial and antiparasitic effects, isoquinolinone derivatives have been investigated as inhibitors of various enzymes. A notable example is the inhibition of poly(ADP-ribose) polymerase (PARP) by substituted isoquinolin-1-ones.
Specifically, 5-aminoisoquinolin-1(2H)-one (5-AIQ), which is derived from the reduction of 5-nitroisoquinolin-1(2H)-one, has been identified as a potent inhibitor of PARP-1. nih.govresearchgate.net The synthesis of 5-AIQ proceeds through the hydrogenation of 5-nitroisoquinolin-1(2H)-one. nih.govresearchgate.net PARP inhibitors are of significant interest in biochemical research due to their role in DNA repair and cell death pathways. bath.ac.uk The inhibitory activity of these compounds is often competitive with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). researchgate.net While this research focuses on the 5-nitro isomer, it highlights the potential of the isoquinolin-1(2H)-one scaffold, including the 8-nitro variant, to serve as a basis for the design of enzyme inhibitors. The specific enzymatic targets of this compound itself remain an area for future investigation.
Mechanistic Understanding of Enzyme-Inhibitor Interactions
The mechanism by which an inhibitor interacts with its target enzyme is crucial for understanding its biological effect. Enzyme inhibition can be broadly categorized as competitive, noncompetitive, uncompetitive, or mixed, each with distinct kinetic profiles. rose-hulman.edu
Competitive inhibition occurs when the inhibitor binds to the same active site as the substrate, meaning their binding is mutually exclusive. rose-hulman.edu
Noncompetitive inhibition involves the inhibitor binding to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. nih.gov
Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate (ES) complex. rose-hulman.edu
For the 8-nitroisoquinoline (B1594253) derivative that inhibits EphA3 kinase, the interaction is understood to be a type II, induced-fit mechanism. researchgate.net This means the inhibitor does not simply fit into a pre-existing active site (like a lock and key) but instead binds to and stabilizes an inactive conformation of the enzyme, preventing it from carrying out its function. researchgate.net This interaction involves the DFG motif of the kinase being in an "out" position, which is characteristic of type II inhibitors. researchgate.net
In the case of the related isoquinoline-1,3-dione inhibitors of TDP2, a key mechanistic insight is that their inhibitory action does not appear to rely on metal chelation, even though TDP2 is a magnesium-dependent enzyme. nih.gov This distinguishes them from other enzyme inhibitors that function by sequestering essential metal cofactors. nih.gov
Cell-Based Assays for Cellular Response and Pathway Perturbation
Cell-based assays are vital for understanding how a compound affects cellular health and signaling pathways.
Cytotoxicity Profiling in Specific Cell Lines (e.g., HepG2, HeLa)
HeLa (Human Cervical Cancer) Cells: The cytotoxic effects of derivatives of the 8-nitroquinolone core structure have been evaluated against the human cervical cancer cell line, HeLa. nih.gov A series of unique dispiro analogues incorporating an 8-nitroquinolone moiety exhibited potent inhibition against these cancer cells. nih.gov The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a substance needed to inhibit a biological process by 50%, was determined for these compounds using an MTT assay. The results showed significant cytotoxic activity, with some analogues having IC₅₀ values in the low micromolar range. nih.gov For instance, compound 6d from the study series was identified as a particularly potent inhibitor. nih.gov
Table 2: In Vitro Cytotoxicity of Dispiro 8-Nitroquinolone Analogues Against HeLa Cells
| Compound ID | IC₅₀ (μM) |
|---|---|
| 6a | 1.83 ± 0.04 |
| 6b | 2.15 ± 0.10 |
| 6d | 1.54 ± 0.02 |
| 6e | 2.41 ± 0.08 |
| 6h | 1.96 ± 0.05 |
| Doxorubicin (Reference) | 0.84 ± 0.01 |
Data sourced from a study on dispiro analogues containing an 8-nitroquinolone hybrid. nih.gov
HepG2 (Human Liver Cancer) Cells: The human hepatoma cell line HepG2 is a widely used model for in vitro toxicology and drug metabolism studies. reprocell.comnih.gov While numerous studies have reported the cytotoxic effects of various chemical agents on HepG2 cells, the direct cytotoxicity profile of this compound has not been detailed in the provided search results. mdpi.comcabidigitallibrary.org
Analysis of Induced Cellular Processes
Beyond simple cytotoxicity, investigations have sought to understand the cellular mechanisms triggered by these compounds.
For the dispiro 8-nitroquinolone analogues, treatment of HeLa cells led to distinct morphological changes indicative of apoptosis (programmed cell death). nih.gov These changes included the cells becoming swollen, detaching from neighboring cells, and exhibiting rounded and shrunken appearances with disintegrated membranes. nih.gov Mechanistic studies revealed that this apoptotic process was induced through an influx of Reactive Oxygen Species (ROS) and involved the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov
Studies on the closely related isomer, 4-Nitroisoquinolin-1(2H)-one, also suggest that its anticancer properties may stem from the induction of apoptosis. The proposed mechanisms include the inhibition of DNA synthesis and the inhibition of enzymes crucial for cancer cell metabolism. A key feature of such nitro-aromatic compounds is the potential for the nitro group to be bioreduced, forming reactive intermediates. These intermediates can interact with cellular components and lead to effects like the generation of ROS, which causes oxidative stress and can trigger cell death pathways. nih.gov
Chelation Properties and Interactions with Biologically Relevant Metal Ions
Chelation is a chemical process where a ligand binds to a central metal ion at multiple points, forming a stable, ring-like structure called a chelate. ebsco.com This process is fundamental to many biological systems, and metal-binding ability is a key feature of many therapeutic agents. ebsco.comnih.gov
The quinoline scaffold is known for its metal-chelating properties. nih.gov Specifically, 8-hydroxyquinoline (8HQ), a structural relative of the core isoquinolinone structure, is a well-documented chelator of biologically important metal ions like copper and zinc. nih.gov The ability of 8HQ and its derivatives to coordinate with metal ions is the source of many of their medicinal properties, as metal ion imbalance is linked to various diseases. nih.gov The nitrogen atom in the quinoline ring and the adjacent hydroxyl group in 8HQ form the chelating unit. nih.gov
Given this precedent, it is plausible that this compound could possess metal-chelating capabilities, which might contribute to its biological activity. However, it is important to note that this is not the only possible mechanism of action. As mentioned previously, studies on the related isoquinoline-1,3-dione inhibitors of the Mg²⁺-dependent enzyme TDP2 found that their inhibitory function did not seem to require a chelating functionality, suggesting that direct interaction with the enzyme's active site is the primary mechanism in that context. nih.gov Therefore, while the potential for metal ion chelation by the 8-nitroisoquinolinone structure exists, its role in any specific biological activity must be experimentally verified. mdpi.com
Future Research Directions and Emerging Paradigms for 8 Nitroisoquinolin 1 2h One
Innovation in Synthetic Methodologies for Enhanced Accessibility
The development of novel and efficient synthetic routes is paramount for advancing the study of 8-nitroisoquinolin-1(2H)-one and its derivatives. Current methods, while effective, can be improved in terms of yield, scalability, and environmental impact. Future research should focus on innovative strategies that enhance the accessibility of this core structure.
Recent advancements in transition-metal-catalyzed C-H activation and annulation reactions offer promising avenues. mdpi.comtandfonline.com For instance, Rh(III)-catalyzed [4+2] annulation of benzamides has proven effective for synthesizing functionalized isoquinolone derivatives under mild conditions. tandfonline.com Similarly, palladium-catalyzed C-H activation/annulation presents a regioselective and efficient approach. mdpi.com Exploring these and other modern catalytic systems, such as those employing copper or cobalt, could lead to more atom-economical and environmentally benign syntheses. nih.govresearchgate.net A notable development is the use of vinyl acetate (B1210297) as an acetylene (B1199291) equivalent in a redox-neutral Cp*Co(III)-catalyzed C–H activation/annulation, which allows for the synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones at ambient temperature. nih.gov
Furthermore, multicomponent reactions (MCRs) represent a powerful strategy for rapidly building molecular complexity. rsc.orgrsc.org Developing novel MCRs that incorporate the this compound scaffold would significantly streamline the synthesis of diverse compound libraries for screening purposes. rsc.orgrsc.org The optimization of reaction conditions, potentially through statistical experimental design and response surface methodology, will be crucial for maximizing the efficiency of these new synthetic protocols. rsc.orgrsc.org
Strategic Design of Next-Generation Derivatized Scaffolds
The strategic design of next-generation derivatives of this compound is a cornerstone of future research, aimed at enhancing biological activity and exploring new therapeutic applications. The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical drugs with a wide range of activities, including anticancer, antiviral, and antidiabetic properties. nih.govresearchgate.net
Future efforts should focus on the synthesis and evaluation of derivatives with diverse substituents at various positions of the isoquinolinone ring system. For example, the introduction of different functional groups at the C3 and C4 positions can significantly influence the pharmacological properties of the resulting compounds. rsc.org Research into 4-substituted 5-nitroisoquinolin-1-ones has already yielded potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). researchgate.net The synthesis of phosphoryl- or phosphinoyl-functionalized benzo[de]isoquinolinones has also been reported, with some compounds showing promising in vitro cytotoxicity against cancer cell lines. rsc.orgrsc.org
The exploration of different substitution patterns will be guided by structure-activity relationship (SAR) studies to identify key structural features responsible for desired biological effects. This will involve the synthesis of focused libraries of analogs and their systematic biological evaluation.
Advancements in Multi-Scale Computational Modeling for Predictive Research
Computational modeling is poised to play an increasingly vital role in accelerating research on this compound. Multi-scale modeling approaches, which bridge the gap between quantum mechanical calculations and classical molecular dynamics simulations, can provide profound insights into the molecule's properties and interactions.
Future research will leverage these models to predict a range of properties, including electronic structure, reactivity, and spectroscopic signatures. Computational tools can aid in elucidating reaction mechanisms for novel synthetic routes, thereby guiding experimental efforts. molaid.com Furthermore, molecular docking and dynamics simulations can be employed to predict the binding modes of this compound derivatives with biological targets, helping to rationalize observed structure-activity relationships and guide the design of more potent and selective analogs. wiley.com
Identification of Novel Molecular Recognition Events and Their Underlying Mechanisms
A fundamental aspect of future research will be the identification of novel molecular targets for this compound and its derivatives, along with a detailed understanding of the underlying recognition mechanisms. mdpi.comroutledge.com The biological activity of a compound is intrinsically linked to its ability to interact with specific biomolecules. routledge.com
High-throughput screening campaigns against diverse panels of biological targets will be instrumental in uncovering new therapeutic opportunities. Once a hit is identified, a combination of biophysical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, will be employed to characterize the binding event at an atomic level. d-nb.info Understanding the thermodynamics and kinetics of these interactions is crucial for rational drug design. routledge.com The study of how these compounds interact with their biological targets can reveal the mechanisms that protect physiologically active substances from non-specific binding in the body. routledge.com
Exploration of Non-Biological Material Science Applications
Beyond its biological potential, the unique electronic and structural properties of the this compound scaffold make it an attractive candidate for applications in material science. The presence of the nitro group, a strong electron-withdrawing group, can influence the photophysical and electronic characteristics of the molecule.
Future research could explore the use of this compound derivatives as building blocks for functional organic materials. For instance, their potential as components in organic light-emitting diodes (OLEDs), sensors, or photocatalytic systems warrants investigation. researchgate.netresearchgate.net The synthesis of polymers or molecular frameworks incorporating this moiety could lead to materials with novel optical, electronic, or catalytic properties. researchgate.net For example, isoquinolone derivatives have been investigated for their fluorescent properties. researchgate.net
Integration of Artificial Intelligence and Machine Learning for Rational Chemical Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules based on the this compound scaffold. mednexus.orgnih.govnih.gov These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns and relationships that are not readily apparent to human researchers. nih.govresearchgate.net
In the context of this compound, AI and ML algorithms can be trained on existing data to predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov This approach, often referred to as in silico screening, can significantly reduce the time and cost associated with drug discovery. mednexus.orgnih.gov Generative models can also be employed to design novel derivatives with desired properties, expanding the accessible chemical space. nih.gov By integrating AI and ML into the research workflow, scientists can accelerate the cycle of design, synthesis, and testing, ultimately leading to the more rapid development of new therapeutic agents and functional materials. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
